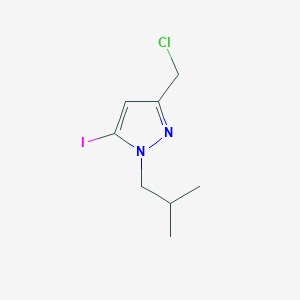
4,6-Dichloro-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-N-methylpyridin-2-amine is a chemical compound with the CAS Number: 1823874-30-1 . It has a molecular weight of 177.03 and its molecular formula is C6H6Cl2N2 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .
Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
4,6-Dichloro-N-methylpyridin-2-amine derivatives exhibit significant antihypertensive activity. One study evaluated a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including compounds structurally related to this compound. These compounds demonstrated effective blood pressure lowering in hypertensive rats (Bennett et al., 1981).
Aminopyridine Ligands in Ruthenium(II) Complexes
This compound can be used in the palladium-catalyzed amination of chloro-terpyridines. This process creates aminated ligands for ruthenium(II) polypyridyl complexes, indicating its utility in coordination chemistry and complex formation (Johansson, 2006).
Synthesis of Bioactive Compounds
This compound is crucial in synthesizing 2-aminopyridines, which are key structural cores of bioactive natural products and medicinally important compounds. The synthesis methods involving 2,6-dibromopyridine and various amines, including this compound, highlight its importance in creating valuable synthetic targets (Bolliger et al., 2011).
Stabilization in Metal Complexes
This compound acts as a ligand in the synthesis of trialkyltantalum complexes, contributing to the stabilization of these complexes. Its involvement in the complex formation process is essential for understanding the coordination chemistry of these metal complexes (Noor et al., 2006).
Polymerization Catalyst
This compound derivatives are used as catalysts in the polymerization of important chemical substances. For example, they have been utilized in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), showcasing their role in polymer chemistry (Kim et al., 2018).
Intercalation in Titanium Hydrogen Phosphate
Some derivatives of this compound can be intercalated into α-titanium hydrogen phosphate. This process is significant in the field of materials science, indicating potential applications in catalysis or material modification (Nunes & Airoldi, 1999).
Inhibiting Metal Corrosion
This compound derivatives have shown effectiveness in inhibiting the corrosion of metals like mild steel. This application is vital in industrial processes, particularly in protecting metal infrastructure and equipment (Mert et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4,6-dichloro-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-6-3-4(7)2-5(8)10-6/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVNPPNXYLUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)


![Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2958014.png)

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2958020.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958023.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2958024.png)
![[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2958025.png)
![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2958026.png)
